1,3-Diaminopropane dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 1,3-Diaminopropane and its derivatives has been explored through various methods, focusing on optimizing reaction conditions to improve yield. For instance, the synthesis of 1,2-Diaminopropane from waste liquid of 1,2-dichloropropane highlights the potential for converting waste materials into valuable chemical intermediates. The process involves using water as a solvent and ammonia, achieving a yield of over 50% under optimized conditions (Xie Yong-ju, 2009). Additionally, the synthesis of 2-Methyl-1,2-diaminopropane for anti-malarial drugs showcases the importance of diamines in pharmaceutical synthesis (Li Yong, 2011).
Molecular Structure Analysis
The molecular structure of 1,3-Diaminopropane complexes has been extensively studied, revealing insights into their conformational flexibility and coordination geometry. For example, studies on the di(1,3-diaminopropane)copper(II) cation have determined structures through X-ray diffraction, showcasing the compound's crystalline nature and coordination units (M. Sundberg & R. Uggla, 1997).
Chemical Reactions and Properties
1,3-Diaminopropane dihydrochloride participates in various chemical reactions, forming complex structures with metals such as copper and cobalt. These reactions are crucial for developing coordination compounds with specific properties, such as the synthesis of copper(II) complexes with 1,3-diaminopropane, which have been studied for their structural and bonding characteristics (M. Sundberg, M. Klinga, & R. Uggla, 1994).
Scientific Research Applications
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Industrial Applications : 1,3-Diaminopropane is a three-carbon diamine, which has a wide range of industrial applications including epoxy resin and cross-linking agents .
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Precursors for Pharmaceuticals, Agrochemicals, and Organic Chemicals : It is also used as precursors for pharmaceuticals, agrochemicals, and organic chemicals .
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Synthesis of Piroxantrone and Losoxantrone : Known uses of 1,3-diaminopropane are in the synthesis of piroxantrone and losoxantrone .
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Alkyne Zipper Reaction : The potassium salt of 1,3-Diaminopropane has been used in the alkyne zipper reaction . This reaction is a method used in organic chemistry to generate a mixture of alkynes and dienes from an alkyne starting material.
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Organic Building Blocks : 1,3-Diaminopropane dihydrochloride is used as an organic building block in various chemical reactions . These building blocks are used in the synthesis of complex organic molecules.
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Synthesis of Other Chemicals : It is also used in the synthesis of other chemicals. For example, it can be used to produce N-Methyl-1,3-diaminopropane .
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Synthesis of Heterocycles : Both 1,3-Diaminopropane and its isomer, 1,2-diaminopropane, are building blocks in the synthesis of heterocycles, such as those used in textile finishing, and coordination complexes .
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Preparation Method : It is prepared by the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile .
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Safety Testing : Given its potential hazards, 1,3-Diaminopropane dihydrochloride is often used in safety testing. For example, it has been used to determine the median lethal dose (LD50) in safety studies .
Safety And Hazards
1,3-Diaminopropane dihydrochloride is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, fatal in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
properties
IUPAC Name |
propane-1,3-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.2ClH/c4-2-1-3-5;;/h1-5H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOCSVGEQMCOGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
109-76-2 (Parent) | |
Record name | 1,3-Propanediamine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010517449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4074437 | |
Record name | Trimethylenediamine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
Record name | 1,3-Propanediamine dihydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19244 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,3-Diaminopropane dihydrochloride | |
CAS RN |
10517-44-9 | |
Record name | 1,3-Propanediamine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010517449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethylenediamine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-propanediamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.943 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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